molecular formula C10H12F2O B1376342 4-(tert-Butyl)-3,5-difluorophenol CAS No. 910486-78-1

4-(tert-Butyl)-3,5-difluorophenol

Cat. No. B1376342
M. Wt: 186.2 g/mol
InChI Key: DMBJHRKFWWSSOC-UHFFFAOYSA-N
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Description

4-tert-Butylphenol is an organic compound with the formula (CH3)3CC6H4OH. It is one of three isomeric tert-butyl phenols. It is a white solid with a distinct phenolic odor .


Synthesis Analysis

While specific synthesis methods for 4-(tert-Butyl)-3,5-difluorophenol are not available, similar compounds such as 4-tert-Butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The tert-butyl group in compounds like 4-tert-Butylphenol can undergo various reactions. For instance, it can be involved in reactions with mushroom tyrosinase .

Scientific Research Applications

1. Polymer Chemistry

Chemically stable polyradicals with planarized and π-conjugated skeletons were synthesized using derivatives of 4-(tert-Butyl)-3,5-difluorophenol. These materials demonstrated long-range intramolecular through-bond ferromagnetic exchange interactions, highlighting their potential in polymer chemistry (Nishide et al., 1996).

2. Antioxidant Activity

Synthesis of new 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 4-(tert-Butyl)-3,5-difluorophenol moieties was carried out, and their antioxidant properties were evaluated, showing significant free-radical scavenging ability (Shakir et al., 2014).

3. Surface Chemistry

The steric effects of aryl radicals on surfaces were studied, involving derivatives of 4-(tert-Butyl)-3,5-difluorophenol. This research provides insights into the reactivity of aryl radicals in electrografting reactions and the growth of polyaryl layers (Combellas et al., 2009).

4. Spectroscopic Analysis

A detailed spectroscopic analysis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, a related compound, was conducted. The study included vibrational spectra, NMR analyses, UV-Vis absorption, and theoretical calculations, enhancing understanding of molecular structures (Mathammal et al., 2016).

5. Environmental Science

Research into the degradation of pollutants like 4-chlorophenol in the presence of tert-butyl alcohol, a derivative of 4-(tert-Butyl)-3,5-difluorophenol, was conducted. This study is significant in understanding pollutant degradation in environmental contexts (Chia et al., 2004).

6. Carbon Dioxide Fixation

A bifunctional frustrated Lewis pair involving a derivative of 4-(tert-Butyl)-3,5-difluorophenol was employed for the fixation of small molecules like carbon dioxide. This research holds potential in the field of carbon capture and environmental chemistry (Theuergarten et al., 2012).

Safety And Hazards

Safety data sheets for similar compounds like tert-Butylbenzene suggest precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions for 4-(tert-Butyl)-3,5-difluorophenol are not available, research into similar compounds continues to be an active area of study .

properties

IUPAC Name

4-tert-butyl-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O/c1-10(2,3)9-7(11)4-6(13)5-8(9)12/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBJHRKFWWSSOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)-3,5-difluorophenol

Synthesis routes and methods I

Procedure details

A mixture of 3,5-difluorophenol (TCI, 14 g, 107 mmol), tert-butyl methyl ether (12.8 ml, 108 mmol) and zirconium(IV) chloride (25 g, 107 mmol) was stirred for 12 hours at 55° C., followed by addition of tert-butyl methyl ether (6.4 ml, 54 mmol). The additional injection of tert-butyl methyl ether (6.4 ml, 54 mmol), was repeated 8 times at intervals of 24 hours and then the reaction was quenched with saturated ammonium chloride aqueous solution and 2 M HCl aqueous solution. The whole was extracted with DCM, washed with brine, and dried over magnesium sulfate. The organic layer was evaporated to give a crude residue which was purified by silica gel column chromatography, eluting with gradually from hexane only to hexane/EtOAc (10:1), to give the title compound (10.8 g, 54%) as white solids.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
12.8 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Yield
54%

Synthesis routes and methods II

Procedure details

To a suspension of zirconium tetrachloride (1.17 g, 5 mmol) in DCM (10 ml) was added tert-butyl methyl ether (0.44 g, 5 mmol) at 0° C. After stirring for 30 minutes at 0° C., 3,5-difluorophenol (0.65 g, 5 mmol) in DCM was placed there and the mixture was stirred for 8 hours at 60° C. The reaction was quenched with saturated sodiumbicarbonate aqueous solution followed by addition of DCM. Then, organic layer was separated, dried over magnesium sulfate, evaporated in vacuo to give the residue which was purified through silica gel column chromatography eluting with hexane/EtOAc (20:1 to 4:1) to furnish 4-tert-butyl-3,5-difluorophenol as colorless oil (293 mg, 31%). 1H NMR (300 MHz, CDCl3): δ 1.42 (9H, t, J=2.2 Hz), 5.22 (1H, bs), 6.32 (2H, d, J=11.9 Hz).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
1.17 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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